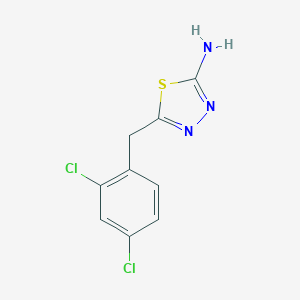

5-(2,4-Dichlorobenzyl)-1,3,4-thiadiazol-2-amine

Vue d'ensemble

Description

5-(2,4-Dichlorobenzyl)-1,3,4-thiadiazol-2-amine is a chemical compound that belongs to the class of thiadiazole derivatives

Méthodes De Préparation

The synthesis of 5-(2,4-Dichlorobenzyl)-1,3,4-thiadiazol-2-amine typically involves the reaction of 2,4-dichlorobenzyl chloride with thiourea under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiadiazole ring. The reaction conditions often include the use of a solvent such as ethanol or methanol and a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials .

Analyse Des Réactions Chimiques

5-(2,4-Dichlorobenzyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding amines or thiols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Condensation: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.

Common reagents and conditions used in these reactions include solvents like ethanol, methanol, or dichloromethane, and catalysts such as acids or bases. The major products formed from these reactions depend on the specific reagents and conditions used .

Applications De Recherche Scientifique

The compound exhibits significant antimicrobial and antifungal properties:

- Antimicrobial Activity : Research indicates that derivatives containing the 1,3,4-thiadiazole moiety show effective inhibition against various bacterial strains including E. coli and Streptococcus pyogenes, with minimum inhibitory concentrations (MIC) as low as 31.25 μg/mL .

- Fungal Activity : It also displays antifungal activity against strains like Aspergillus niger, with zones of inhibition comparable to standard antifungal agents .

Medicinal Chemistry Applications

5-(2,4-Dichlorobenzyl)-1,3,4-thiadiazol-2-amine is being explored for its potential use in drug development due to its biological activities:

- Anti-inflammatory Properties : Preliminary studies suggest that this compound may possess anti-inflammatory effects .

- Anticancer Potential : Research has indicated that thiadiazole derivatives can exhibit cytostatic properties and may be developed into anticancer agents .

- Antiviral Activity : The compound's structural features allow it to interact with biological targets effectively, which may lead to antiviral applications.

Agricultural Applications

Due to its ability to inhibit the growth of certain plant pathogens, this compound is being investigated for use in agrochemicals such as herbicides and pesticides.

Case Studies

Several studies have documented the efficacy of this compound:

- Antimicrobial Screening : A study demonstrated that this compound exhibited superior antibacterial activity against E. coli compared to standard drugs like ofloxacin and cefepime .

- Antifungal Properties : Another investigation showed significant antifungal activity against A. niger, indicating its potential as a treatment option for fungal infections.

- Pharmacological Evaluation : Research highlighted the compound's promising anti-inflammatory effects which could lead to new therapeutic approaches for inflammatory diseases .

Mécanisme D'action

The mechanism of action of 5-(2,4-Dichlorobenzyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

Inhibiting enzyme activity: It can bind to and inhibit the activity of certain enzymes involved in key biological processes, such as DNA replication, protein synthesis, or cell wall synthesis.

Disrupting cell membranes: The compound can interact with and disrupt the integrity of cell membranes, leading to cell lysis and death.

Inducing oxidative stress: It can generate reactive oxygen species (ROS) that cause oxidative damage to cellular components, leading to cell death

Comparaison Avec Des Composés Similaires

5-(2,4-Dichlorobenzyl)-1,3,4-thiadiazol-2-amine can be compared with other thiadiazole derivatives and similar compounds, such as:

2,4-Dichlorobenzyl alcohol: This compound is a mild antiseptic used in throat lozenges and exhibits antimicrobial activity.

5-Chloro-1,3,4-thiadiazol-2-amine: This compound is structurally similar but lacks the 2,4-dichlorobenzyl group.

Thiadiazole derivatives: Other thiadiazole derivatives with various substituents have been studied for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Activité Biologique

5-(2,4-Dichlorobenzyl)-1,3,4-thiadiazol-2-amine is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, potential therapeutic applications, and relevant research findings.

The synthesis of this compound typically involves the reaction of 2,4-dichlorobenzyl chloride with 5-amino-1,3,4-thiadiazole-2-thiol in the presence of a base such as sodium hydroxide. The reaction often utilizes solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may require heating to facilitate the process.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that derivatives containing the 1,3,4-thiadiazole moiety exhibit notable antimicrobial properties . Specifically:

- Inhibition Against Bacteria : Compounds similar to this compound have shown effective inhibition against various bacterial strains including E. coli and Streptococcus pyogenes, with minimum inhibitory concentrations (MIC) as low as 31.25 μg/mL .

- Fungal Activity : These compounds also display antifungal activity against strains like Aspergillus niger, demonstrating zones of inhibition comparable to standard antifungal agents .

Anticancer Properties

The anticancer potential of this compound has been explored in several studies:

- Cell Lines Tested : It has shown cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer), with reported IC50 values indicating strong growth inhibition .

- Mechanisms of Action : The compound may induce cell cycle arrest and apoptosis in cancer cells through various mechanisms including the inhibition of specific kinases involved in tumor progression .

Anti-inflammatory and Other Activities

Beyond antimicrobial and anticancer effects, derivatives of the thiadiazole scaffold have been noted for their anti-inflammatory properties. Some studies suggest that these compounds can modulate inflammatory pathways and potentially serve as therapeutic agents in inflammatory diseases .

Comparative Analysis of Biological Activity

| Activity Type | Activity Level | Reference |

|---|---|---|

| Antimicrobial | High | |

| Anticancer | Moderate to High | |

| Anti-inflammatory | Moderate |

Case Studies and Research Findings

- Antimicrobial Study : A study evaluated the antimicrobial efficacy of various thiadiazole derivatives, including those with the 2,4-dichlorobenzyl substituent. Results showed significant activity against both Gram-positive and Gram-negative bacteria .

- Anticancer Evaluation : In vitro studies demonstrated that this compound inhibited the proliferation of MCF-7 cells with an IC50 value lower than many known anticancer agents .

- Inflammation Model : In vivo models indicated that certain thiadiazole derivatives could reduce inflammation markers significantly compared to control groups .

Propriétés

IUPAC Name |

5-[(2,4-dichlorophenyl)methyl]-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2N3S/c10-6-2-1-5(7(11)4-6)3-8-13-14-9(12)15-8/h1-2,4H,3H2,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWFJPGHKRXMPGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)CC2=NN=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80350318 | |

| Record name | 5-(2,4-dichlorobenzyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39181-52-7 | |

| Record name | 5-(2,4-dichlorobenzyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.